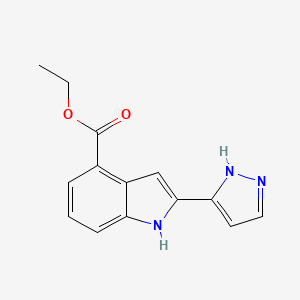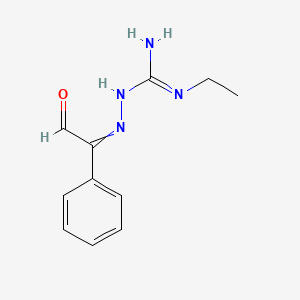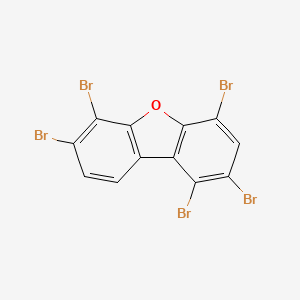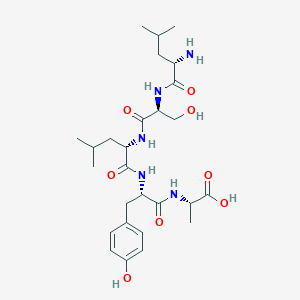
2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is an organic compound that features a dichloromethyl group attached to a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) to chlorinate the precursor compound, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of chlorinating agents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone: Similar structure but lacks the dichloromethyl group.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: Another related compound with a similar core structure
Uniqueness
2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for various research applications.
Properties
CAS No. |
832096-06-7 |
|---|---|
Molecular Formula |
C12H12Cl2O |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
2,2-dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H12Cl2O/c13-12(14)11(15)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,12H,1-4H2 |
InChI Key |
YEMIZVYMPZDQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)



![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)

![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)


![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
